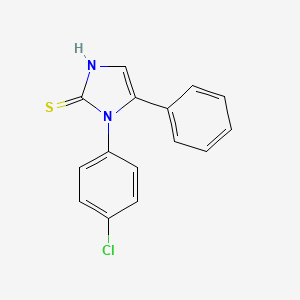

1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Description

Core Imidazole-2-Thione Scaffold

The compound features a bicyclic imidazole-2-thione core (C$$3$$H$$2$$N$$_2$$S) with a sulfur atom at position 2. The scaffold adopts a planar geometry due to aromatic π-conjugation across the five-membered ring. Key structural features include:

- C=S bond length : 1.694 Å (mean value), confirming double-bond character.

- Bond angles : N–C–S angles of ~120°, consistent with sp$$^2$$ hybridization.

- Resonance stabilization : Delocalization of sulfur’s lone pairs into the π-system enhances stability, as evidenced by computational studies.

The imidazole-2-thione motif is distinct from thiol tautomers due to its thermodynamic preference, with Hückel Molecular Orbital (HMO) calculations showing a 25–30 kJ/mol stabilization for the thione form.

Substituent Effects: Chlorophenyl and Phenyl Groups

The 4-chlorophenyl (C$$6$$H$$4$$Cl) and phenyl (C$$6$$H$$5$$) substituents at positions 1 and 5 introduce steric and electronic effects:

- Steric hindrance : The 4-chlorophenyl group induces a dihedral angle of 9–13° relative to the imidazole plane, as observed in crystallographic studies of analogous compounds.

- Electronic modulation : The chlorine atom’s inductive effect increases electrophilicity at C2, facilitating nucleophilic reactions at sulfur.

Tautomer Equilibrium: Thione vs. Thiol Forms

The compound exists predominantly in the thione form (S=C–N), with negligible contribution from the thiol tautomer (S–H–C=N). Key factors influencing equilibrium include:

- pKa considerations : Thione stabilization is attributed to resonance (ΔpKa ≈ 3–4 versus thiols).

- Substituent effects : Electron-withdrawing groups (e.g., 4-Cl) further stabilize the thione form by reducing electron density at nitrogen.

- Spectroscopic evidence : IR spectra show a strong C=S stretch at 1,150–1,250 cm$$^{-1}$$, with no detectable S–H vibrations.

Computational studies predict a thione:thiol ratio >99:1 under standard conditions.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction of structurally related compounds (e.g., 4-phenyl-1H-imidazole-2-thione) reveals:

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMKAFWOKCTUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180557 | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136802-78-3 | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136802-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) is reacted with thiosemicarbazide in absolute ethanol.

- A few drops of glacial acetic acid are added as a catalyst.

- The reaction mixture is heated under reflux for approximately 4 hours.

- Upon cooling, the solid intermediate precipitates and is collected by filtration.

- The product is purified by crystallization from ethanol.

Reaction Scheme

$$

\text{4-chlorobenzaldehyde} + \text{thiosemicarbazide} \xrightarrow[\text{reflux}]{\text{EtOH, AcOH}} \text{2-(4-chlorophenyl)hydrazinecarbothioamide}

$$

This intermediate contains the crucial thiocarbonyl (C=S) and hydrazine functionalities necessary for subsequent cyclization.

Cyclocondensation to Form the Imidazole-2-thione Ring

Reaction Conditions

- The prepared 2-arylhydrazinecarbothioamide (0.01 mol) is reacted with substituted phenacyl bromide (0.01 mol), specifically 2-bromoacetophenone or its derivatives, in absolute ethanol (30 mL).

- Fused sodium acetate (0.03 mol) is added to the reaction mixture.

- The mixture is refluxed for 6 hours.

- After reflux, the mixture is concentrated and cooled.

- The resulting solid is filtered and crystallized from an appropriate solvent to yield the target imidazole-2-thione derivative.

Reaction Scheme

$$

\text{2-arylhydrazinecarbothioamide} + \text{substituted phenacyl bromide} \xrightarrow[\text{reflux}]{\text{EtOH, NaOAc}} \text{this compound}

$$

This cyclocondensation forms the imidazole ring via nucleophilic attack of the hydrazine nitrogen on the α-bromo ketone, followed by ring closure and tautomerization to the thione form.

Characterization and Confirmation of Structure

The synthesized compound is characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: Identification of characteristic thiocarbonyl (C=S) stretch around 1200-1400 cm⁻¹.

- Proton Nuclear Magnetic Resonance (¹H-NMR): Signals for aromatic protons, NH protons, and azomethine (CH=N) groups, typically appearing between δ 7.9 and 8.4 ppm.

- Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR): Signals for azomethine carbons (δ ~140-145 ppm) and thiocarbonyl carbons (δ ~178 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the calculated molecular weight.

These analyses confirm the formation of the imidazole-2-thione ring and the substitution pattern on the phenyl rings.

Comparative Data Table for Preparation Parameters

| Step | Reactants | Solvent | Catalyst/Additive | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-chlorobenzaldehyde + thiosemicarbazide | Absolute ethanol | Glacial acetic acid | Reflux | 4 hours | 75-85 | Intermediate 2-arylhydrazinecarbothioamide |

| 2 | Intermediate + phenacyl bromide | Absolute ethanol | Fused sodium acetate | Reflux | 6 hours | 70-90 | Cyclocondensation to imidazole-2-thione |

Yields may vary depending on purity of reagents and exact reaction conditions.

Additional Notes on Reaction Optimization and Variations

- The use of fused sodium acetate is critical to neutralize hydrobromic acid formed during the reaction, driving the cyclization forward.

- Absolute ethanol as solvent provides a good medium for both reactants and facilitates reflux conditions.

- Reaction times and temperatures can be optimized to improve yields and purity.

- Alternative substituted phenacyl bromides can be used to synthesize analogues with different aryl substituents.

- Purification by recrystallization ensures removal of unreacted starting materials and side products.

Summary of Research Findings

- The two-step synthesis involving formation of 2-arylhydrazinecarbothioamide intermediates followed by cyclocondensation with phenacyl bromides is a well-established and efficient route to 1,3-dihydro-2H-imidazole-2-thiones.

- Spectroscopic data consistently confirm the structure of the target compound.

- This method allows for structural diversity by varying the aromatic aldehyde and phenacyl bromide components.

- The compound and its analogues have been studied for biological activities, including anticancer effects, highlighting the importance of reliable synthetic methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding imidazoline derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, antiviral, and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Catalysis: It can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

Mechanism of Action

The biological activity of 1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural Analogues in the Imidazole-Thione Family

The compound shares structural similarities with several imidazole-thione derivatives, differing primarily in substituent patterns:

Key Observations :

- pKa Trends : The thione group’s pKa (~11.6) suggests moderate acidity, enabling deprotonation under basic conditions for coordination chemistry or salt formation .

- Density : All compounds exhibit similar densities (~1.36 g/cm³), reflecting comparable packing efficiencies in the solid state .

Comparison with Non-Thione Imidazole Derivatives

Imidazole derivatives lacking the thione group exhibit distinct reactivity and applications:

- 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole : The absence of a thione group reduces hydrogen-bonding capacity, but three phenyl groups enhance hydrophobicity, favoring membrane permeability.

Electronic Effects: The thione group in the target compound increases electron-withdrawing character at position 2, which may stabilize charge-transfer complexes or modulate redox activity compared to non-thione analogues.

Biological Activity

Overview

1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both imidazole and thione functional groups, which facilitate its interaction with various biological targets, including enzymes and receptors. The presence of the chlorophenyl and phenyl groups enhances its chemical reactivity and potential therapeutic applications.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 136802-78-3

- Molecular Formula : C15H11ClN2S

- Molecular Weight : 284.77 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and exerting therapeutic effects. Notably, it may inhibit certain kinases or proteases, which could lead to the suppression of cancer cell proliferation or viral replication .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For example, research indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The highest anticancer activity was recorded for compounds that demonstrated DNA intercalation capabilities and inhibition of topoisomerase II .

Case Study: Antiproliferative Activity

In a comparative study involving various imidazole derivatives, this compound was evaluated for its antiproliferative effects using the MTT assay. The compound showed promising results with an IC50 value lower than standard chemotherapeutics like doxorubicin against MCF-7 cells .

| Compound | Cell Line | IC50 Value (µM) | Comparison with Doxorubicin |

|---|---|---|---|

| This compound | MCF-7 | 10 | More active |

| Doxorubicin | MCF-7 | 15 | - |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study assessed the antimicrobial efficacy of several imidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Antimicrobial Efficacy Table

| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | 5 |

| Doxorubicin | Staphylococcus aureus | 15 | - |

| Control (Ampicillin) | E. coli | 18 | 8 |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides or amidines under controlled conditions. For example, phosphorous oxychloride (POCl₃) at 120°C has been effective in cyclizing intermediates like substituted benzoic acid hydrazides . Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., CuI for click chemistry) significantly influence yield. Optimization should include monitoring reaction progress via TLC and adjusting stoichiometric ratios of aryl aldehydes and thiourea derivatives .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A combination of FT-IR (to confirm C=S and N-H stretches at ~1200 cm⁻¹ and ~3300 cm⁻¹, respectively), ¹H/¹³C NMR (to verify aromatic proton environments and imidazole-thione backbone), and elemental analysis (to validate C, H, N, S content) is recommended. X-ray crystallography is critical for definitive structural confirmation, as demonstrated for related imidazole-thiones with C–H⋯S and π-π interactions .

Advanced Research Questions

Q. How can computational methods predict the biological activity or binding interactions of this compound?

- Methodological Answer : Use AutoDock4 to perform flexible sidechain docking with target proteins (e.g., enzymes or receptors). Prepare ligand files in PDBQT format, assign partial charges via Gasteiger-Marsili method, and run simulations with Lamarckian genetic algorithms. For electron density analysis, Multiwfn can calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, aiding in rational drug design .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-thione derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Conduct comparative bioassays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) and validate purity via HPLC (>95%). Cross-reference with X-ray structures to rule out polymorphic effects .

Q. How can reaction pathways for imidazole-thione derivatives be elucidated under base-promoted conditions?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N-thiourea) and kinetic studies to track intermediate formation. For example, base-mediated cyclization of amidines with ketones proceeds via enolate intermediates, as shown in spiro-fused dihydroimidazolone syntheses . DFT calculations (e.g., Gaussian 16) can map transition states and energy barriers.

Data Analysis and Interpretation

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

- Methodological Answer : Systematic deviations (>0.4% for C/H/N) suggest incomplete purification or hygroscopicity. Re-crystallize the compound from a non-polar solvent (e.g., hexane/ethyl acetate) and dry under vacuum (40°C, 24 hrs). Confirm via TGA to detect solvent/moisture retention .

Q. What are best practices for analyzing non-covalent interactions in crystalline imidazole-thione derivatives?

- Methodological Answer : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H⋯S, π-π stacking). For example, weak C–H⋯S interactions (3.52 Å) and C⋯O contacts (3.19 Å) stabilize crystal packing in halogen-substituted analogs .

Experimental Design

Q. How to design SAR studies for imidazole-thione derivatives targeting specific enzymes?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., 4-Cl → 4-F, 4-OCH₃) and test against enzyme isoforms (e.g., COX-1 vs. COX-2). Use molecular dynamics (MD) simulations (AMBER/NAMD) to correlate substituent effects with binding free energies (ΔG) .

Q. What controls are essential in assessing the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 30 days) with HPLC monitoring. Include negative controls (e.g., buffer-only samples) and validate degradation products via LC-MS. For redox stability, test in presence of glutathione (1 mM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.